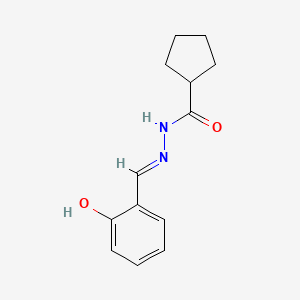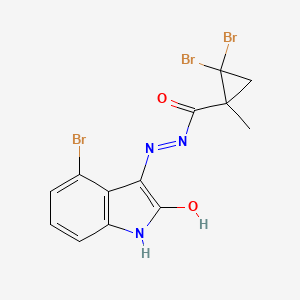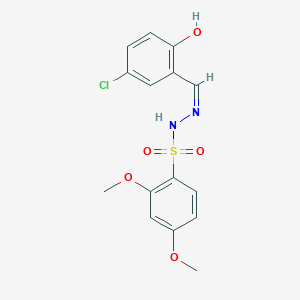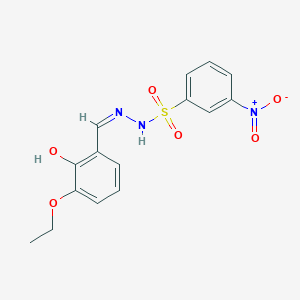
N'-(2-hydroxybenzylidene)cyclopentanecarbohydrazide
Description
N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide is a chemical compound that has been studied for its potential applications in various fields. It has been evaluated as an electrocatalyst for the hydrogen evolution reaction . It has also been studied for its antifungal and antibacterial activity .
Synthesis Analysis
The synthesis of N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide and its complexes with various metals has been carried out in several studies . The complexes were characterized by elemental analysis, IR, NMR, mass, ESR, and TGA & DTA .Molecular Structure Analysis
The molecular structure of N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide has been analyzed using various spectroanalytical studies . The ligand coordinates to the central metal ion through oxygen of enolic form of carboxy hydrazone, phenolic oxygen, and azomethine nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide have been studied, particularly in the context of its complexes with various metals . These studies have provided insights into the mode of bonding in these complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide have been analyzed using various methods . These analyses have provided insights into its stability, reactivity, and other properties.Future Directions
The future directions for research on N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide could include further exploration of its potential applications in various fields, such as its use as an electrocatalyst or its antifungal and antibacterial activity . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.
properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-8-4-3-7-11(12)9-14-15-13(17)10-5-1-2-6-10/h3-4,7-10,16H,1-2,5-6H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNPZCAGRKIAFG-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(2-hydroxyphenyl)methylidene]cyclopentanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dihydroxybenzohydrazide](/img/structure/B3731478.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3731504.png)

![N-(4-{[2-(3-ethoxy-2-hydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731514.png)
![4-sec-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B3731522.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731558.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3731560.png)
![N-(4-isopropylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731583.png)
![N-(3,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731586.png)